REACTION_CXSMILES
|
[CH:1]1[CH2:7][CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([Br:11])(Br)Br.C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1>CC(C)=O>[Br:11][CH:8]1[C:6]2=[CH:5][CH:4]=[CH:3][CH:2]=[C:7]2[CH2:1]1 |f:2.3.4|
|
Name
|
|
Quantity
|
30.7 g
|
Type
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reactant
|
Smiles
|
C1=CC=CC=CC1
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
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C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 145° C. for 9-10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 mL round bottomed flask equipped with a drying tube and a condenser
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
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ADDITION
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Details
|
Silica gel (15.0 g) was added to reaction mixture
|
Type
|
CUSTOM
|
Details
|
the insoluble solid residue was separated via vacuum filtration
|
Type
|
WASH
|
Details
|
the filter cake washed with acetone until the washings
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove residual cycloheptatriene
|
Type
|
CUSTOM
|
Details
|
The viscous, brown residue was precipitated into hot petroleum ether
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo through a Vigreaux column
|
Type
|
CUSTOM
|
Details
|
to give slightly impure product
|
Reaction Time |
9.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1CC=2C1=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |